6-(Piperazin-1-ylcarbonyl)-2-naphthol
Overview
Description
6-(Piperazin-1-ylcarbonyl)-2-naphthol, or 6-PCN, is an organic compound that has been used in a variety of scientific research applications due to its unique properties. 6-PCN has been found to have a wide range of biochemical and physiological effects that make it an attractive option for laboratory experiments.
Scientific Research Applications
Structural Analysis and Interactions :
- The compound exhibits specific molecular interactions, such as O—H⋯N hydrogen bonds and C—H⋯π interactions, as observed in the structure of 6-Bromo-2-naphthol–piperazine (Tian & Cui, 2008).
Luminescent Properties and Photo-induced Electron Transfer :
- Piperazine substituted naphthalimide model compounds, related to 6-(Piperazin-1-ylcarbonyl)-2-naphthol, demonstrate significant fluorescence quantum yields and photo-induced electron transfer (PET) processes, making them potential candidates for pH probes and fluorescent materials (Gan et al., 2003).
Application in Synthesis of Pharmaceutical Compounds :
- This compound and its derivatives have been used in the synthesis of various pharmaceuticals, such as 5-HT(2C) and 5-HT(6) receptor antagonists, which are relevant in the treatment of psychiatric disorders (Park et al., 2010).
- It has also been involved in the efficient copper-catalyzed cross-coupling processes, a method important for synthesizing complex molecules like trazodone (Yong et al., 2013).
Potential in Fluorescent Sigma Ligands :
- Certain derivatives containing the naphthol and piperazine structure have been explored as potential fluorescent sigma ligands for receptor binding studies, which could be useful in neuropharmacology and medical imaging (Ferorelli et al., 2007).
Supramolecular Assemblies and Chemical Synthesis :
- Piperazine, a component of 6-(Piperazin-1-ylcarbonyl)-2-naphthol, has been utilized in forming supramolecular assemblies with various acids, indicating potential applications in materials science and molecular engineering (Chen & Peng, 2008).
properties
IUPAC Name |
(6-hydroxynaphthalen-2-yl)-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-14-4-3-11-9-13(2-1-12(11)10-14)15(19)17-7-5-16-6-8-17/h1-4,9-10,16,18H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCDLBUEOHPPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperazin-1-ylcarbonyl)-2-naphthol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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